molecular formula C20H22N2O2S B2481909 N-(3-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 919715-10-9

N-(3-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2481909
CAS No.: 919715-10-9
M. Wt: 354.47
InChI Key: DIBXPFFTBGKOAO-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3-methoxyphenyl group attached to the acetamide nitrogen and a 1-propylindole-3-ylsulfanyl moiety at the thioether position. Its structure combines a methoxy-substituted aromatic system with a sulfur-linked indole scaffold, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-11-22-13-19(17-9-4-5-10-18(17)22)25-14-20(23)21-15-7-6-8-16(12-15)24-2/h4-10,12-13H,3,11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBXPFFTBGKOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the indole derivative with a suitable thiol compound, followed by acylation with an acetic acid derivative to form the sulfanylacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The sulfanylacetamide linkage may also play a role in its biological effects by influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a common acetamide backbone with several analogs (Table 1). Key differences arise in substituents on the aromatic rings, alkyl chains, and sulfur-containing groups:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Aromatic Substituent Indole/Benzothiazole Modification Sulfur Group Molecular Weight (g/mol) Key Biological Activity
N-(3-Methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide (Target) 3-Methoxyphenyl 1-Propylindole-3-yl Sulfanyl (-S-) ~396.5* Not reported
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-Ethylphenyl Pyridinyl-triazole Sulfanyl (-S-) ~384.4 Orco agonist
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 5-Chloro-2-methylphenyl Indole-methyl-oxadiazole Sulfanyl (-S-) 428.5 LOX inhibition (IC₅₀: 23.4 µM)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 3-Methoxyphenyl Benzothiazole (CF₃-substituted) None ~368.3 Not reported
N-((1-(Phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide Phenyl-sulfonylindole Indole-methyl Sulfonyl (-SO₂-) ~342.4 Spectroscopic analysis

*Estimated based on molecular formula.

Substituent Effects on Activity and Properties

Aromatic Ring Modifications
  • In contrast, chloro (8t) or nitro (8v) substituents in increase electrophilicity, favoring interactions with nucleophilic residues .
  • Benzothiazole vs.
Sulfur-Containing Groups
  • Sulfanyl (-S-) vs.
Alkyl Chain Variations
  • The 1-propyl chain on the indole in the target compound increases lipophilicity compared to shorter chains (e.g., methyl in 8t ), which could influence metabolic stability and tissue distribution.

Biological Activity

N-(3-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

  • Molecular Formula : C20H22N2O2S
  • Molecular Weight : 354.47 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways involved in apoptosis and cell proliferation. Preliminary studies suggest that the compound may act as an inhibitor of specific kinases associated with cancer progression, leading to reduced cell viability in various cancer cell lines.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism Reference
MCF74.5Induction of apoptosis
HCT1165.0Cell cycle arrest at G2/M phase
A5496.8Inhibition of proliferation
NCI-H4607.2Activation of caspase pathways

Study 1: Anticancer Activity in MCF7 Cells

A study conducted by Wei et al. (2022) demonstrated that this compound exhibited significant cytotoxicity against MCF7 breast cancer cells, with an IC50 value of 4.5 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways, which was confirmed by flow cytometry analyses.

Study 2: Inhibition of Tumor Growth in HCT116 Cells

Another investigation focused on HCT116 colon cancer cells, revealing an IC50 value of 5.0 µM for the compound. The study highlighted that treatment with this compound led to cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent targeting cell division processes.

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